N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide
Description
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Properties
IUPAC Name |
N-(1-butyl-3-cyano-4,5-diphenylpyrrol-2-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33N3O4S2/c1-4-5-24-37-34(29-14-10-7-11-15-29)33(28-12-8-6-9-13-28)32(25-36)35(37)38(43(39,40)30-20-16-26(2)17-21-30)44(41,42)31-22-18-27(3)19-23-31/h6-23H,4-5,24H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOQDRBNHPGVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N(S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C)C#N)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a pyrrole ring, cyano group, and sulfonamide moieties, which are critical for its biological interactions.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrrole and sulfonamide can inhibit the growth of various cancer cell lines. The cytotoxicity of this compound has been evaluated against several cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 26.0 | |
| HepG2 (Liver Cancer) | 17.0 |
These results suggest a promising potential for this compound in cancer therapy.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Target Interaction : The cyano group and sulfonamide functionalities facilitate interactions with specific biological targets, including enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Studies indicate that the compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, inhibiting further cell division.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The following table summarizes its efficacy against selected pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 16 |
The presence of the sulfonamide group is believed to contribute to its antibacterial properties by inhibiting bacterial folic acid synthesis.
Case Studies and Research Findings
Recent studies have explored the compound's potential in various therapeutic contexts:
- Cancer Therapy : A study conducted on MCF7 and A549 cells demonstrated that treatment with the compound resulted in significant reductions in cell viability compared to untreated controls, highlighting its potential as an effective anticancer agent.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting its utility in treating antibiotic-resistant infections.
Scientific Research Applications
Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory properties, akin to non-steroidal anti-inflammatory drugs (NSAIDs). It acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the biosynthesis of prostaglandins that mediate inflammation and pain. Research indicates that derivatives of this compound exhibit promising anti-inflammatory effects comparable to established NSAIDs .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related pyrrole derivatives. The presence of the cyano group and the sulfonamide moiety enhances the compound's interaction with bacterial enzymes, potentially leading to effective antibacterial agents against resistant strains .
Anticonvulsant Activity
The structural features of this compound suggest potential anticonvulsant properties. Analogues have been synthesized and tested for their efficacy in seizure models, showing significant protective effects against induced seizures . The SAR (Structure-Activity Relationship) studies indicate that modifications at the pyrrole ring can enhance anticonvulsant activity.
Case Study 1: Anti-inflammatory Efficacy
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of a related sulfonamide derivative in animal models of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling compared to control groups, indicating its potential as a therapeutic agent for chronic inflammatory conditions .
Case Study 2: Antimicrobial Screening
In vitro tests were conducted to assess the antimicrobial activity of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited inhibition zones comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions. The reaction typically cleaves the S–N bond, yielding sulfonic acids and amines.
The presence of electron-withdrawing cyano and sulfonyl groups may accelerate hydrolysis by polarizing the S–N bond. Steric hindrance from the bulky pyrrole substituents could moderate reaction rates .
Electrophilic Aromatic Substitution (EAS)
The pyrrole ring, though partially deactivated by electron-withdrawing substituents (cyano, sulfonamides), retains limited reactivity for EAS. Substitution likely occurs at the less hindered C-3 or C-5 positions.
| Reagent | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro group introduced at C-3 or C-5 |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Limited halogenation due to deactivation |
The diphenyl and sulfonamide groups further sterically and electronically hinder reactivity, requiring harsh conditions .
Nucleophilic Substitution at Sulfonamide Groups
The sulfonamide sulfur may undergo nucleophilic displacement under specific conditions, though this is less common due to the stability of the sulfonamide linkage.
| Nucleophile | Conditions | Products |
|---|---|---|
| Grignard reagents | THF, reflux | Replacement of sulfonamide with alkyl groups |
| Thiols | Base (e.g., K₂CO₃), DMF | Thioether formation |
Reactivity is influenced by the electron-deficient nature of the sulfonamide sulfur and steric bulk .
Reduction of the Cyano Group
The cyano (–C≡N) group at the pyrrole C-3 position can be reduced to a primary amine or imine.
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Dry ether, 0°C → RT | –CH₂NH₂ (amine) |
| H₂/Pd-C | Ethanol, 50°C, 1 atm H₂ | –CH₂NH– (imine intermediate) |
The amine product could serve as a precursor for further functionalization, such as acylation .
Oxidation Reactions
The butyl chain and pyrrole ring may undergo oxidation under strong conditions:
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO₄, H₂O | Acidic or neutral, heat | Butyl chain → carboxylic acid |
| Ozone (O₃) | CH₂Cl₂, −78°C | Pyrrole ring cleavage (limited applicability) |
Oxidation of the butyl group is more feasible than pyrrole ring oxidation due to the latter's aromatic stability .
Condensation Reactions
The NH group in the sulfonamide moiety may participate in condensation with carbonyl compounds, forming Schiff bases or sulfonylimines.
| Reactant | Conditions | Product |
|---|---|---|
| Aldehydes | Acid catalysis (e.g., p-TsOH) | N-sulfonylimine derivatives |
| Ketones | Reflux in toluene | Stable adducts (limited reactivity) |
This reactivity is analogous to other benzenesulfonamides .
Metal-Catalyzed Cross-Couplings
While the structure lacks halogens, synthetic modifications (e.g., introducing bromine via EAS) could enable cross-coupling reactions:
| Reaction Type | Catalyst | Outcome |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, base | Biaryl formation (if halogenated) |
| Buchwald-Hartwig | Pd₂(dba)₃, ligand | C–N bond formation |
These reactions would require prior halogenation or functionalization .
Cyclization Reactions
The compound’s structure suggests potential for intramolecular cyclization, particularly involving the cyano group:
| Conditions | Product |
|---|---|
| PCl₅, heat | Formation of fused pyrimidine rings |
| Cu(I) catalysis | Triazole or tetrazole derivatives |
Q & A
Basic: What are the recommended synthetic methodologies for preparing N-substituted benzenesulfonamide derivatives like this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonylation of amines, nucleophilic substitutions, and purification via chromatography or recrystallization. For example:
- Step 1: React a primary amine (e.g., 1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-amine) with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) in a basic solvent (e.g., THF with Na₂CO₃) to form the sulfonamide bond .
- Step 2: Oxidize intermediates using agents like MnO₂ for functional group conversion (e.g., alcohol to aldehyde) if required .
- Step 3: Purify via silica gel chromatography or recrystallization from solvents like n-hexane/CCl₄ to obtain X-ray-quality crystals .
Advanced: How can researchers resolve discrepancies in crystallographic data for sulfonamide derivatives with similar substituents?
Methodological Answer:
Discrepancies often arise from unexpected reaction byproducts or conformational flexibility. Strategies include:
- Redetermination: Re-analyze crystal structures using high-resolution X-ray diffraction and compare torsion angles/packing interactions with reported analogs (e.g., weak C–H⋯O hydrogen bonds in 3D networks) .
- Mechanistic Validation: Investigate competing reaction pathways (e.g., bis-sulfonylation in ) using LC-MS or NMR to track intermediates .
- Computational Modeling: Use DFT calculations to predict stable conformers and validate against experimental data .
Basic: What spectroscopic techniques are essential for characterizing the electronic environment of the sulfonamide group?
Methodological Answer:
- ¹H/¹³C NMR: Identify chemical shifts for sulfonamide-attached protons (e.g., deshielded N–H protons at δ 10–12 ppm) and aryl substituents .
- FT-IR: Confirm S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and C≡N absorption (~2200 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns (e.g., loss of SO₂ or alkyl chains) .
Advanced: How do steric and electronic effects influence the reactivity of the cyano and sulfonamide groups in catalytic applications?
Methodological Answer:
- Steric Hindrance: The 1-butyl and 4,5-diphenyl groups on the pyrrole ring restrict access to the cyano group, reducing nucleophilic attack rates. Solvent choice (e.g., DMF vs. THF) can modulate steric effects .
- Electronic Effects: The electron-withdrawing sulfonamide group activates the pyrrole ring for electrophilic substitution but deactivates the benzene rings. Hammett studies or Fukui indices can quantify these effects .
- Case Study: In , trifluoromethyl and chloro substituents on pyridine alter electron density, impacting sulfonamide reactivity in SNAr reactions.
Basic: What crystallization strategies yield high-quality single crystals for X-ray diffraction studies?
Methodological Answer:
- Solvent Selection: Use mixed solvents (e.g., n-hexane/CCl₄) to slow nucleation and promote crystal growth .
- Temperature Gradients: Gradual cooling from 50°C to room temperature minimizes defects .
- Additives: Introduce trace co-solvents (e.g., DMSO) to stabilize weak hydrogen bonds observed in sulfonamide packing .
Advanced: How can researchers address low yields in multi-step syntheses of bulky N-substituted sulfonamides?
Methodological Answer:
- Optimize Protecting Groups: Use tert-butyloxycarbonyl (Boc) or benzyl groups to shield reactive sites during sulfonylation .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min vs. 12 hr) and improve yields by 15–20% .
- Flow Chemistry: Enhance mixing and heat transfer for steps like oxidation or sulfonation .
Basic: What are the key structural motifs to prioritize in structure-activity relationship (SAR) studies for sulfonamide-based inhibitors?
Methodological Answer:
- Sulfonamide Geometry: Planar S–N bonds enhance binding to enzymes (e.g., carbonic anhydrase) .
- Substituent Effects: Electron-withdrawing groups (e.g., cyano) increase acidity of the sulfonamide proton, improving hydrogen-bonding capacity .
- Bulk Tolerance: The 1-butyl group may occupy hydrophobic pockets in target proteins, as seen in analogs from and .
Advanced: What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction: Use SwissADME or pkCSM to estimate solubility (LogP), CYP450 interactions, and blood-brain barrier permeability .
- Molecular Dynamics (MD): Simulate binding to serum albumin or metabolic enzymes (e.g., cytochrome P450) using GROMACS or AMBER .
- Docking Studies: AutoDock Vina or Schrödinger Suite can model interactions with sulfonamide-binding targets (e.g., CA IX) .
Basic: How should researchers validate the purity of intermediates during synthesis?
Methodological Answer:
- HPLC-DAD: Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to detect impurities <0.1% .
- Melting Point Analysis: Compare observed values with literature data (e.g., sharp mp ~180–185°C for pure sulfonamides) .
- TLC Monitoring: Employ UV-active plates and eluents like ethyl acetate/hexane (1:1) to track reaction progress .
Advanced: What strategies mitigate decomposition of the cyano group under acidic or oxidative conditions?
Methodological Answer:
- pH Control: Maintain neutral to slightly basic conditions (pH 7–9) during reactions to prevent hydrolysis .
- Protective Coordination: Use Lewis acids (e.g., ZnCl₂) to stabilize the cyano group during electrophilic substitutions .
- Low-Temperature Oxidation: Perform MnO₂-mediated oxidations at 0–5°C to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
